11-Methyldodeca-2,7,9-trienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113115-69-8 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
11-methyldodeca-2,7,9-trienal |
InChI |
InChI=1S/C13H20O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h5,7-13H,3-4,6H2,1-2H3 |
InChI Key |
FGZMNEPPATWPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC=CCCCC=CC=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 11 Methyldodeca 2,7,9 Trienal and Its Stereoisomers
Total Synthesis Approaches to Methyl-Branched Dodecatrienal Skeletons
The complete chemical synthesis of complex natural products like 11-methyldodeca-2,7,9-trienal from simple, commercially available starting materials provides a powerful means to access significant quantities of the target molecule and its isomers. Such approaches offer unparalleled control over the molecular architecture, which is essential for producing specific stereoisomers.
Stereocontrolled Construction of Polyene Conjugated Systems
A critical challenge in the synthesis of this compound is the precise construction of its conjugated triene system with defined stereochemistry at the C2, C7, and C9 double bonds. The geometric configuration of these bonds is crucial for the molecule's biological activity. Modern organic synthesis has developed powerful tools to address this challenge.
One highly effective method involves palladium-catalyzed cross-coupling reactions. capes.gov.br Specifically, the coupling of terminal alkynes with vinyl chlorides can generate stereodefined conjugated polyenes. capes.gov.br This strategy allows for the iterative and controlled assembly of the carbon backbone, ensuring the desired (E) or (Z) geometry at each newly formed double bond. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in achieving high stereoselectivity. Other protocols, such as the Horner-Wadsworth-Emmons reaction and the Wittig reaction, are also mainstays in polyene synthesis, offering reliable ways to generate specific double bond isomers.
The strategic application of these reactions enables chemists to build the dodecatrienal skeleton step-by-step, installing the methyl branch at the C11 position and setting the stage for the final introduction of the aldehyde functional group.
Key Methodologies for Aldehyde Functional Group Introduction
The terminal aldehyde group is a defining feature of this compound. chemistrytalk.org Its introduction at a late stage of the synthesis is often a strategic choice to avoid potential side reactions with the reactive formyl group. wikipedia.org Several reliable methods exist for this transformation, each with distinct advantages.
One of the most common approaches is the oxidation of a primary alcohol. Precursors containing a terminal hydroxyl group can be selectively oxidized to the corresponding aldehyde using a variety of reagents. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, known for its ability to halt the oxidation at the aldehyde stage without proceeding to the carboxylic acid. libretexts.org Other modern, milder oxidation systems, such as the Dess-Martin periodinane (DMP) or Swern oxidation, offer excellent yields and compatibility with sensitive functional groups present in the polyene chain.
Another powerful technique is the ozonolysis of a terminal alkene. libretexts.orgrsc.org A synthetic intermediate bearing a terminal double bond can be cleaved with ozone (O₃) and then subjected to a reductive work-up (e.g., with dimethyl sulfide (B99878) or triphenylphosphine) to yield the desired aldehyde. This method is highly efficient and specific for the double bond cleavage. rsc.org
The choice of method depends on the specific synthetic route and the functional groups present in the precursor molecule.
| Method | Precursor Functional Group | Key Reagents | Advantages |
| Oxidation | Primary Alcohol (-CH₂OH) | PCC, DMP, Swern Reagents | High yields, mild conditions available, common transformation. libretexts.org |
| Ozonolysis | Terminal Alkene (-CH=CH₂) | 1. O₃; 2. Me₂S or PPh₃ | High specificity for double bond cleavage, efficient. libretexts.orgrsc.org |
| Reduction | Ester, Acid Chloride | DIBAL-H, LiAlH(OtBu)₃ | Can be performed at low temperatures to stop at the aldehyde. libretexts.org |
| Hydroboration-Oxidation | Terminal Alkyne | 1. Disiamylborane; 2. H₂O₂ | Anti-Markovnikov addition leads to terminal aldehyde after tautomerization. libretexts.org |
Chemoenzymatic and Biocatalytic Routes for Dodecatrienal Production
In the quest for more sustainable and efficient synthetic processes, chemists are increasingly turning to enzymes. Biocatalysis offers the potential for highly selective reactions under mild conditions, often reducing the need for protecting groups and minimizing waste. nih.govuni-graz.atrsc.org
Enzymatic Transformations of Farnesol (B120207) and Related Precursors to Trienal Derivatives
Farnesol, a naturally occurring sesquiterpene alcohol, represents an attractive starting material for the biocatalytic synthesis of this compound and related compounds. nih.gov Its carbon skeleton is closely related to the target molecule. The key transformation required is the selective oxidation of the primary alcohol group of a farnesol-like precursor to an aldehyde.
Enzymes such as alcohol dehydrogenases (ADHs) are well-suited for this task. These enzymes, which are part of the broader oxidoreductase class, can catalyze the oxidation of alcohols to aldehydes with high specificity. researchgate.net While the direct enzymatic conversion of farnesol itself might lead to farnesal, the principles can be extended to appropriately substituted farnesol derivatives to produce more complex trienals. Researchers can employ metabolic engineering to produce farnesol and its derivatives in large quantities, providing a renewable feedstock for subsequent enzymatic modifications. nih.gov Furthermore, other enzyme classes like lipases can be used for the kinetic resolution of racemic intermediates, a powerful strategy for producing single-enantiomer products. semanticscholar.orgresearchgate.net
Development of Flow Chemoenzymatic Preparation Methods for Sesquiterpenes
A significant advancement in synthesis is the integration of chemical and enzymatic steps into continuous flow processes. rsc.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. When combined with biocatalysis, it creates powerful chemoenzymatic cascades.
For the synthesis of sesquiterpenes, a flow process could involve an initial enzymatic reaction in an aqueous buffer, followed by extraction into an organic solvent for a subsequent chemical transformation, all within a single, continuous system. rsc.org For instance, an immobilized enzyme could be packed into a column (a packed-bed reactor) to transform a farnesol-like precursor. The product stream could then be mixed with reagents to perform a chemical modification, such as a coupling reaction or functional group manipulation, before purification. This approach has been successfully demonstrated in the synthesis of various complex molecules and holds immense promise for the efficient production of this compound. rsc.orgpsu.edu
Synthesis of Structurally Modified Analogues of this compound for Research Applications
To probe the biological function and structure-activity relationships (SAR) of this compound, researchers require access to a variety of structurally modified analogues. The synthesis of these analogues involves the systematic alteration of the parent structure, such as changing functional groups, modifying the carbon skeleton, or altering stereochemistry.
The total synthesis and chemoenzymatic routes described previously provide the flexibility needed to create these custom molecules. rsc.org For example, by using different building blocks during a total synthesis, one can introduce or remove methyl groups, extend or shorten the carbon chain, or shift the position of the double bonds.
Functional group modification is another key strategy. The terminal aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an imine or oxime. The hydroxyl groups of sesquiterpene precursors can be modified through reactions like acetylation or silylation to study the impact of steric bulk and electronics on activity. nih.gov These targeted modifications provide crucial data for understanding how the molecule interacts with biological systems and can lead to the development of new research tools or compounds with enhanced or novel properties. columbia.edu
Biosynthetic Pathways and Enzymology of 11 Methyldodeca 2,7,9 Trienal Formation
Precursor Identification and Elucidation of Isoprenoid Pathway Branches
All isoprenoids, the largest class of natural products, are synthesized from the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.govresearchgate.net For decades, the mevalonate (B85504) (MVA) pathway was considered the sole route to these essential precursors. nih.gov However, the discovery of a second distinct route, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, revealed a greater diversity in the foundational steps of isoprenoid biosynthesis. nih.govnih.gov
The MVA pathway, found in animals, fungi, archaea, and the cytoplasm of plants, begins with the condensation of three acetyl-CoA molecules. nih.govnih.gov In contrast, the MEP pathway operates in most bacteria, green algae, and plant chloroplasts, starting with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govnih.gov
The C15 farnesyl diphosphate (FPP) is the direct precursor for all sesquiterpenes and is formed through the sequential condensation of IPP and DMAPP units. researchgate.net Given the C13 structure of 11-Methyldodeca-2,7,9-trienal, it is biochemically plausible that its backbone is derived from an FPP-generated C15 sesquiterpene intermediate that subsequently undergoes enzymatic degradation.
Table 1: Comparison of Isoprenoid Biosynthesis Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Starting Materials | 3x Acetyl-CoA | Pyruvate and Glyceraldehyde 3-Phosphate |
| Key Intermediate | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| Organismal Distribution | Animals, Fungi, Archaea, Plant Cytosol nih.gov | Bacteria, Green Algae, Plant Chloroplasts nih.gov |
| C5 Precursors Produced | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
Characterization of Specific Enzymes Involved in Dodecatrienal Biosynthesis
The conversion of the C15 precursor FPP into the final C13 aldehyde requires the coordinated action of at least two key enzyme classes: terpene synthases and oxidoreductases.
The pivotal step in generating the vast diversity of terpene structures is catalyzed by terpene synthases (TPS). researchgate.net These enzymes convert the linear prenyl diphosphate precursors, such as FPP, into a wide array of cyclic or acyclic terpene hydrocarbons. mpg.de This transformation proceeds through highly reactive carbocationic intermediates, allowing for complex molecular rearrangements. mpg.de
In the proposed biosynthesis of this compound, a sesquiterpene synthase would first act on FPP to form a specific C15 sesquiterpene scaffold. The exact structure of this intermediate would dictate the final placement of double bonds and the methyl group. Plant and microbial kingdoms exhibit a remarkable diversity of TPS enzymes, which are broadly classified into several families. researchgate.netnih.gov The evolution of these enzyme families has enabled organisms to produce a rich chemical arsenal (B13267) for defense, communication, and other ecological interactions. rsc.org For instance, studies on Citrus sinensis have characterized multiple sesquiterpene synthases, each capable of producing a unique profile of C15 compounds from FPP, such as β-farnesene, β-cadinene, and α-copaene. nih.gov A similar, specific sesquiterpene synthase is the necessary first step toward this compound.
Following the formation of the C15 terpene backbone by a TPS, subsequent oxidative modifications are required. This would likely involve an initial oxidation to form an alcohol, followed by the cleavage of a two-carbon unit, and finally, the oxidation of a primary alcohol at a different position to the final aldehyde group. The terminal step, the conversion of a primary alcohol (-CH₂OH) to an aldehyde (-CHO), is a classic reaction catalyzed by oxidoreductase enzymes, specifically alcohol dehydrogenases. This class of enzymes is crucial in the late stages of many specialized metabolic pathways, tailoring the final functional group of a natural product, which can be critical for its biological activity.
Molecular and Genetic Basis of Biosynthetic Gene Clusters Encoding Dodecatrienal Production
In microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on the chromosome. nih.govfrontiersin.org This genetic arrangement, known as a Biosynthetic Gene Cluster (BGC), facilitates the coordinated regulation and inheritance of the entire pathway. frontiersin.orgresearchgate.net The discovery and analysis of BGCs have become a cornerstone of natural product research. nih.govresearchgate.net
A putative BGC for this compound production would be expected to contain a core set of genes essential for its synthesis.
Table 2: Predicted Components of an this compound Biosynthetic Gene Cluster
| Gene Component | Predicted Function | Role in Biosynthesis |
| Terpene Synthase (TPS) | Catalyzes the cyclization/rearrangement of FPP. | Forms the initial C15 sesquiterpene carbon skeleton. |
| Cytochrome P450 Monooxygenase | Catalyzes oxidative reactions (e.g., hydroxylation, cleavage). | Likely responsible for the oxidative cleavage of the C15 precursor to a C13 intermediate. |
| Alcohol Dehydrogenase (Oxidoreductase) | Oxidizes a primary alcohol to an aldehyde. | Catalyzes the final step to generate the aldehyde functional group. |
| Regulatory Genes | Control the expression of the biosynthetic genes. | Ensures production is timed with specific developmental or environmental cues. |
| Transporter Genes | Export the final compound out of the cell. | May confer self-resistance or facilitate the compound's ecological role. |
Global analyses of microbial genomes have revealed that a significant portion of BGCs, particularly those for terpenes, remain uncharacterized, suggesting a vast, untapped reservoir of novel chemistry. nih.govfrontiersin.org The identification of a BGC containing a sesquiterpene synthase and multiple oxidoreductases would provide strong evidence for an organism's capacity to produce this compound or structurally related compounds.
Ecological and Biological Roles of 11 Methyldodeca 2,7,9 Trienal As a Semiochemical
Function as an Interspecific Chemical Messenger (e.g., Kairomones, Allomones)
In the intricate web of chemical communication, 11-Methyldodeca-2,7,9-trienal is a key player, primarily functioning as a kairomone. A kairomone is a semiochemical emitted by one species that benefits a receiving species of a different kind, often to the detriment of the emitter. A classic example of this is seen in the relationship between the southern green stink bug (Nezara viridula) and its parasitoid, the tachinid fly Trichopoda pennipes. The male-produced pheromone of N. viridula, which contains this compound, is exploited by T. pennipes as a kairomone to locate its host. oup.comresearchgate.net Field trials have consistently shown that traps baited with the N. viridula pheromone blend attract significant numbers of T. pennipes. oup.comcalpear.com This demonstrates a clear instance of a natural enemy using its host's own communication system to its advantage.
While the kairomonal activity of this compound is well-documented, its role as an allomone—a chemical that benefits the emitter by modifying the behavior of a receiving species to the emitter's advantage (e.g., as a repellent)—is not clearly established in the scientific literature for this specific compound. However, the broader family of stink bug pheromones has been observed to have cross-attraction effects on other stink bug species, which can lead to interspecific competition and could be considered a form of allomonal interaction in certain ecological contexts. oup.comnih.gov
Role in Intraspecific Chemical Communication and Behavioral Responses (e.g., Aggregation Pheromones)
The primary and most well-understood role of this compound is as a component of the aggregation pheromone of the southern green stink bug, Nezara viridula. oup.com This male-produced volatile organic compound is crucial for attracting conspecifics, including males, females, and nymphs, to a specific location. researchgate.net This aggregation behavior is vital for various life processes, including mating and overcoming host plant defenses.
Field studies have successfully demonstrated the attractiveness of synthetic blends containing this pheromone to N. viridula. nih.gov Interestingly, while laboratory bioassays have shown strong attraction, field test results have sometimes been variable, suggesting that other factors, such as visual cues and vibrational signals, may also play a role in close-range communication and aggregation. calpear.comresearchgate.net
Involvement in Chemical Interactions with Microbial Systems and Quorum Sensing Modulation (Based on analogues)
While direct studies on the interaction of this compound with microbial systems are limited, the broader class of unsaturated aldehydes and related compounds offers insights into its potential roles. Aldehydes are known to be involved in various microbial interactions, and some can influence bacterial communication systems like quorum sensing (QS). nih.gov QS is a cell-density-dependent communication system that allows bacteria to coordinate gene expression and collective behaviors.
Research on other unsaturated aldehydes, such as those derived from diatoms, has explored their potential to mediate interactions with bacteria. Although one study found that diatom-derived polyunsaturated aldehydes did not significantly structure the planktonic microbial community in a mesocosm experiment, it highlighted the potential for these compounds to be involved in complex ecological interactions. nih.govresearchgate.net Furthermore, studies on unsaturated fatty acids, which share structural similarities with long-chain aldehydes, have been shown to affect the QS communication system in bacteria like Acinetobacter baumannii. nih.govnih.gov These fatty acids were found to decrease the expression of the QS regulator abaR and consequently reduce the production of N-acyl-homoserine lactone (AHL) signal molecules. nih.gov Given the structural features of this compound, it is plausible that it or its degradation products could have similar modulatory effects on microbial communities, a hypothesis that warrants further investigation.
Applications in Chemical Ecology Research and Pest Management Strategies (Derived from semiochemical roles)
The well-defined roles of this compound as an aggregation pheromone and a kairomone have significant practical applications in chemical ecology research and integrated pest management (IPM) strategies for the southern green stink bug.
One of the primary applications is in monitoring and surveillance of N. viridula populations. Pheromone-baited traps can be used to detect the presence and abundance of this pest, allowing for timely and targeted control measures. nih.gov Field trials have demonstrated the effectiveness of traps baited with the synthetic pheromone blend in capturing N. viridula. calpear.comnih.gov
Furthermore, the kairomonal effect on the parasitoid T. pennipes opens up possibilities for conservation biological control. By using the pheromone to attract and retain natural enemies in agricultural landscapes, it may be possible to enhance the biological control of N. viridula. oup.com
| Compound Name | Chemical Formula | Role | Emitting Organism | Receiving Organism | Behavioral Response |
| This compound | C13H20O | Aggregation Pheromone | Nezara viridula (Southern Green Stink Bug) | Nezara viridula | Aggregation |
| This compound | C13H20O | Kairomone | Nezara viridula (Southern Green Stink Bug) | Trichopoda pennipes (Tachinid Fly) | Host seeking |
| (E)-4-oxo-2-hexenal | C6H8O2 | Pheromone precursor/artifact | Nezara viridula | Nezara viridula | Attraction (in some studies) |
| trans- and cis-(Z)-bisabolene epoxide | C15H24O | Aggregation Pheromone | Nezara viridula | Nezara viridula | Aggregation |
| Methyl (2E,4Z)-2,4-decadienoate | C11H18O2 | Aggregation Pheromone | Euschistus spp. (Stink Bugs) | Euschistus spp. | Aggregation |
| Methyl (2E,4E,6Z)-2,4,6-decatrienoate | C11H16O2 | Aggregation Pheromone | Plautia stali (Brown-winged Green Stink Bug) | Plautia stali | Aggregation |
Advanced Analytical Methodologies for Research on 11 Methyldodeca 2,7,9 Trienal
Development of Hyphenated Techniques for Comprehensive Trace Analysis and Metabolomics of Polyenals
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. They provide the high resolution and sensitivity needed to detect and identify trace amounts of polyenals and their metabolites.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like 11-Methyldodeca-2,7,9-trienal. The high separation efficiency of capillary GC columns combined with the precise mass measurement of MS makes it a powerful tool for identifying components in a complex mixture. researchgate.net
For polyenals and other compounds with polar functional groups, volatility can be low, leading to poor chromatographic performance. A critical step in the GC-MS analysis of such compounds is often derivatization, where polar hydroxyl or carboxyl groups are converted to less polar, more volatile ethers or esters. researchgate.net Common methods include silylation or methylation. researchgate.net The mass spectrometer, typically operating with electron ionization (EI), fragments the analyte molecules in a reproducible manner, creating a characteristic mass spectrum or "fingerprint" that allows for identification by comparison to spectral libraries or through interpretation. nih.gov
Table 1: Illustrative HRGC-MS Parameters for Polyenal Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 5% Phenyl Polymethylsiloxane | Stationary phase providing good separation for a broad range of semi-volatile compounds. nih.gov |
| Injector Temp. | 250-300 °C | Ensures rapid volatilization of the sample. nih.gov |
| Oven Program | Initial 50°C, ramp 10°C/min to 320°C | Temperature gradient to separate compounds based on boiling point and polarity. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. nih.govjmb.or.kr |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio for detection and identification. |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the analyte for improved gas-phase analysis. researchgate.net |
For non-volatile metabolites or analogues of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical choice. mdpi.com This technique is particularly suited for studying the metabolomics of polyenals, as it can analyze compounds that would decompose under the high temperatures required for GC.
The most common configuration involves reverse-phase LC, where analytes are separated based on their polarity. nih.gov Electrospray ionization (ESI) is a widely used soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, often preserving the molecular ion. mdpi.com For compounds like polyenals, ESI in negative ion mode ([M-H]⁻) can be particularly effective. mdpi.com A significant challenge in quantitative LC-MS analysis is the potential for inaccurate results when using parent compounds as standards for their metabolites, as ionization efficiencies can vary greatly. nih.govresearchgate.net Therefore, the use of authentic, structurally identical metabolite standards is crucial for accurate quantification. nih.govresearchgate.net
Table 2: Representative LC-MS/MS Conditions for Metabolite Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm) | Standard for separating moderately polar to non-polar compounds. nih.gov |
| Mobile Phase | Gradient of water with 0.1% formic acid and methanol/acetonitrile | Controls the elution of analytes; the acid aids in protonation/deprotonation for better ionization. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for thermally labile molecules, minimizing fragmentation. mdpi.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity for quantitative analysis by monitoring specific parent-to-daughter ion transitions. nih.gov |
| Column Temp. | 25-40 °C | Ensures reproducible retention times and peak shapes. nih.gov |
Advanced Spectroscopic Methods for Structural Characterization and Quantitative Analysis
While hyphenated techniques excel at separation and detection, advanced spectroscopic methods are required for the definitive elucidation of molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of organic molecules in solution. omicsonline.org For a complex molecule like this compound with multiple stereocenters and double bonds, one-dimensional (1D) ¹H or ¹³C NMR spectra would likely suffer from severe signal overlap. omicsonline.org
Multidimensional NMR experiments are essential to resolve these complexities. psu.edu Two-dimensional (2D) techniques establish correlations between different nuclei to piece together the molecular framework. figshare.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. figshare.com
HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two or three bonds, which is critical for connecting different fragments of the molecule. figshare.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, helping to determine stereochemistry. omicsonline.org
These experiments collectively allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the compound's constitution and relative stereochemistry. figshare.comresearchgate.net
Table 3: Key 2D NMR Experiments for Structural Elucidation
| Experiment | Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through 2-3 bonds | Tracing the connectivity of the entire dodecatrienal carbon backbone. |
| HSQC | ¹H-¹³C one-bond correlations | Assigning each proton to its directly attached carbon atom. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirming the position of the methyl group, the aldehyde, and the connectivity across the double bonds. |
| NOESY | ¹H-¹H through-space correlations | Determining the E/Z geometry of the three double bonds. |
FTIR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its system of conjugated double bonds.
In FTIR spectroscopy, the conjugated aldehyde functional group of this compound would produce several characteristic absorption bands. The C=O stretch of an α,β-unsaturated aldehyde appears at a lower frequency (typically 1685-1666 cm⁻¹) than a saturated aldehyde due to conjugation. libretexts.org The C=C double bonds will show stretching vibrations in the 1650-1600 cm⁻¹ region. A key diagnostic feature for the aldehyde is the C-H bond of the CHO group, which gives rise to two characteristic, and often weak, stretching absorptions around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org
UV-Vis spectroscopy is particularly sensitive to conjugated systems. Molecules with conjugated π-systems absorb UV or visible light to promote an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). masterorganicchemistry.com The carbonyl group also allows for a lower energy n→π* transition, involving a non-bonding electron from the oxygen atom. masterorganicchemistry.com For this compound, the extensive conjugation involving three double bonds and a carbonyl group would shift the λmax (wavelength of maximum absorbance) of the π→π* transition to a significantly longer wavelength compared to less conjugated systems, a phenomenon known as a bathochromic shift. masterorganicchemistry.com
Table 4: Characteristic Spectroscopic Data for a Polyenal Structure
| Spectroscopy | Feature | Typical Wavenumber/Wavelength | Interpretation |
|---|---|---|---|
| FTIR | Aldehyde C-H Stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ | Diagnostic for the aldehyde functional group. libretexts.org |
| FTIR | Conjugated C=O Stretch | 1685-1666 cm⁻¹ | Indicates a carbonyl group in conjugation with a C=C double bond. libretexts.org |
| FTIR | C=C Stretch | 1650-1600 cm⁻¹ | Presence of alkene double bonds. |
| UV-Vis | π→π* Transition | >220 nm | Indicates an extended conjugated system. The exact λmax increases with conjugation. masterorganicchemistry.com |
| UV-Vis | n→π* Transition | ~270-300 nm | Weak absorption characteristic of a carbonyl group. masterorganicchemistry.com |
Future Perspectives and Research Trajectories for 11 Methyldodeca 2,7,9 Trienal
Pathway Engineering and Synthetic Biology Approaches for Sustainable Production
The chemical synthesis of complex, stereospecific pheromones like 11-Methyldodeca-2,7,9-trienal can be challenging and costly. Future research will increasingly focus on harnessing biological systems for its sustainable and cost-effective production. This bio-based manufacturing relies on a detailed understanding of the natural biosynthetic pathways.
Most long-chain aldehyde pheromones in insects are derived from fatty acid metabolism. oup.comnih.gov The biosynthesis is believed to originate from common fatty acid precursors, such as acetyl-CoA, which are then elongated and modified by a specific suite of enzymes. pnas.org For this compound, the proposed pathway involves several key enzymatic steps:
Fatty Acid Synthesis: Standard fatty acid synthases (FAS) produce saturated fatty acyl-CoA precursors of a specific chain length.
Desaturation: A series of specific fatty acyl-CoA desaturases (FADs) introduce the three double bonds at the Δ2, Δ7, and Δ9 positions. The discovery and characterization of these specific desaturases are crucial, as they determine the unique unsaturation pattern of the final molecule. oup.com
Methylation: The methyl group at the 11th position is likely added by a specific methyltransferase, an area where further research is needed to identify the exact enzyme class.
Reduction and Oxidation: A pheromone gland-specific fatty-acyl CoA reductase (FAR) first reduces the fatty acyl-CoA to the corresponding alcohol. pnas.orgnih.govlu.se Subsequently, an alcohol oxidase converts the alcohol into the final aldehyde, this compound. nih.gov
With this presumed pathway, synthetic biology offers a powerful platform for sustainable production. The strategy involves transferring the identified genes for these enzymes into a microbial chassis, such as the yeast Yarrowia lipolytica, which is known for its high production of fatty acids. oup.com By expressing the correct combination of insect desaturases, reductases, and oxidases in an engineered yeast strain, it is possible to redirect its metabolism to produce the target pheromone. oup.comnih.gov This approach not only promises a more environmentally friendly production process but also allows for the fine-tuning of the pathway to optimize yields and potentially create novel analogs.
Table 1: Key Enzyme Classes in the Proposed Biosynthesis of this compound
| Enzyme Class | Function in Pathway | Research Goal for Pathway Engineering |
| Fatty Acid Synthase (FAS) | Produces the initial saturated fatty acid backbone. | Engineer for optimal precursor chain length. |
| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds at specific locations (Δ2, Δ7, Δ9). | Isolate and characterize the specific desaturases responsible for the triene system. |
| Methyltransferase | Adds the methyl group at the C11 position. | Identify and characterize the specific methylating enzyme. |
| Fatty-Acyl CoA Reductase (FAR) | Reduces the fatty acyl-CoA precursor to an alcohol intermediate. | Select a FAR with high specificity for the methylated, unsaturated precursor. nih.govlu.se |
| Alcohol Oxidase | Oxidizes the alcohol intermediate to the final aldehyde. | Identify an oxidase that efficiently completes the final conversion. nih.gov |
Exploration of Undiscovered Biological Functions and Target Identification in Chemical Ecology
While some compounds are strictly sex pheromones, many insect semiochemicals serve multiple roles in mediating behavior. A significant future research direction for this compound is to explore its full range of biological functions, particularly its potential role as an aggregation pheromone.
Research on the cerambycid beetle Elaphidion mucronatum has identified a structurally similar compound, (2E,6Z,9Z)-2,6,9-pentadecatrienal, as a male-produced aggregation-sex pheromone that attracts both males and females. researchgate.netlsu.edu This finding provides a strong hypothesis that this compound may serve a similar function in other insect species, possibly within the same family or order. Aggregation pheromones are of great practical interest as they can be used in mass trapping strategies for pest monitoring and control.
Future studies should involve:
Field Trials: Testing synthetic this compound in traps across various ecosystems to identify which insect species are attracted to it.
Behavioral Assays: Conducting laboratory and field observations to determine the specific behaviors elicited by the compound, such as aggregation, trail-following, or mating.
Electrophysiology: Using techniques like electroantennography (EAG) to screen for insects that can detect the compound with their antennae, providing a rapid method to identify species that are neurologically tuned to it.
Furthermore, the discovery of a related methylated fatty acid derivative, cis,cis-11-methyldodeca-2,5-dienoic acid, as a quorum-sensing signal in bacteria of the Burkholderia cepacia complex suggests that the biological activity of such molecules may extend beyond the insect world. This opens up an intriguing avenue of research into its potential roles in inter-kingdom communication and microbial ecology.
Rational Design and Development of Next-Generation Biologically Active Probes and Semiochemicals
A detailed understanding of the biosynthesis and biological function of this compound will enable the rational design of new molecules with enhanced or modified properties. This represents a forward-looking approach to developing next-generation pest management tools.
Biologically Active Probes: To further elucidate the biosynthetic pathway and identify the specific enzymes involved, researchers can design and synthesize labeled chemical probes. For example, creating a version of the precursor fatty acid with a fluorescent tag or a "clickable" chemical handle would allow scientists to track its conversion through the enzymatic cascade within insect pheromone glands or engineered yeast cells. This can help confirm the roles of candidate enzymes and identify previously unknown intermediates.
Next-Generation Semiochemicals: Once the structure-activity relationship is better understood, new semiochemicals can be designed. By synthesizing analogs of this compound with slight modifications, researchers can probe the key structural features required for biological activity. These modifications could include:
Altering the chain length.
Shifting the position or geometry of the double bonds.
Changing the position of the methyl group.
Replacing the aldehyde functional group with an alcohol, ester, or ketone.
Field and lab testing of these analogs would reveal which parts of the molecule are essential for binding to the insect's olfactory receptors. This knowledge can be used to develop more potent attractants that are effective at lower concentrations or more stable in the environment. Conversely, it could lead to the development of antagonists that block the insect's receptors, effectively disrupting communication and preventing aggregation or mating. Such rationally designed semiochemicals could offer highly specific and environmentally benign alternatives to broad-spectrum pesticides.
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 11-Methyldodeca-2,7,9-trienal in synthetic samples?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to detect functional groups. Cross-validate results with computational tools like density functional theory (DFT) to simulate spectral patterns. Ensure purity validation via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm. For reproducibility, document solvent systems and instrument parameters (e.g., NMR field strength, MS ionization mode) .
Q. How should experimental protocols be designed to assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies under controlled variables (temperature: 25–60°C; humidity: 40–80% RH; light exposure: UV/visible spectrum). Use HPLC to quantify degradation products over time (e.g., 0, 7, 14, 30 days). Include inert (argon) and oxidative (ambient air) atmospheres. For kinetic analysis, apply the Arrhenius equation to extrapolate shelf-life. Ensure compliance with safety protocols for handling volatile aldehydes (e.g., fume hoods, PPE) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct a risk assessment for acute toxicity (LD50 estimation via rodent models) and volatility (vapor pressure measurements). Use chemical fume hoods for synthesis and purification steps. Store aliquots in amber vials under nitrogen at –20°C to prevent oxidation. For spill management, prepare neutralizing agents (e.g., sodium bisulfite for α,β-unsaturated aldehydes). Document all procedures in line with OSHA and EPA guidelines .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data across studies be systematically resolved?
- Methodological Answer : Perform meta-analysis to identify variability sources (e.g., cell line heterogeneity, assay conditions). Replicate key experiments under standardized protocols (e.g., fixed IC50 assay parameters: 48-h incubation, 10% FBS). Apply contradiction frameworks from qualitative research, such as iterative triangulation of in vitro, in silico, and in vivo data. For example, if cytotoxicity results conflict, validate using orthogonal assays (MTT vs. ATP luminescence) .
Q. What computational strategies optimize predictions of this compound’s reactivity in novel reaction environments?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to model electron density at α,β-unsaturated sites, predicting Michael addition or Diels-Alder reactivity. Molecular dynamics (MD) simulations (AMBER force field) can assess solvent interactions (e.g., polar aprotic vs. protic media). Validate with experimental kinetic studies (e.g., pseudo-first-order rate constants under varying pH). Cross-reference with structural analogs (e.g., citral) for mechanistic insights .
Q. How can mechanistic studies differentiate between direct and indirect biological effects of this compound?
- Methodological Answer : Employ CRISPR-Cas9 gene knockout models to identify target pathways (e.g., NF-κB or Nrf2). Use isotopic labeling (¹⁴C at the aldehyde group) to track metabolic fate via LC-MS/MS. For indirect effects, apply cytokine profiling (Luminex multiplex assays) and transcriptomics (RNA-seq) to distinguish primary responses from secondary signaling cascades. Include negative controls (e.g., saturated analog 11-methyldodecanal) to isolate structural specificity .
Data Presentation and Reproducibility
Q. What are best practices for visualizing spectral or bioactivity data in publications?
- Methodological Answer : For NMR spectra, label peaks with δ values and splitting patterns (e.g., “δ 5.21, dt, J = 15.2, 6.8 Hz”). Use color-coded heatmaps for dose-response curves (e.g., blue-to-red gradients for IC50 trends). Avoid cluttering figures with excessive structures; instead, highlight key functional groups in insets. Follow journal-specific guidelines (e.g., Med. Chem. Commun.: ≤3 structures per graphic, Arial fonts) .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement quality-by-design (QbD) principles: vary catalysts (e.g., Grubbs II vs. Hoveyda-Grubbs), solvents (toluene vs. DCM), and temperatures (40–80°C) in a factorial design. Use ANOVA to identify critical parameters. Document deviations in supplementary materials (e.g., “Batch 3: 62% yield due to moisture ingress”). Cross-check intermediates via TLC and GC-MS at each step .
Ethical and Methodological Rigor
Q. What frameworks ensure ethical rigor in studies involving this compound’s potential therapeutic applications?
- Methodological Answer : For preclinical studies, adhere to ARRIVE guidelines for animal research (sample size justification, randomization). In human cell line studies, obtain IRB approval for biospecimen use (e.g., primary hepatocytes from donor tissues). Disclose conflicts of interest (e.g., synthetic routes patented by affiliated institutions) and validate findings through open-source repositories (e.g., PubChem BioAssay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
